1,2,4-Tribenzyloxybenzene

Synthetic Methodology Process Chemistry Yield Optimization

1,2,4-Tribenzyloxybenzene is a regiospecifically protected trihydroxybenzene derivative essential for constructing non-symmetric, bipolar host materials in high-efficiency OLEDs. The 1,2,4-substitution pattern enables selective deprotection at each position, enabling divergent SAR analog synthesis. Our optimized NaH/DMF route delivers 69% yield and m.p. 79-80°C. ESI/CID fragmentation fingerprint (primary benzyl radical loss from O-1) enables direct LC-MS/MS process monitoring. LogP 6.42 for predictable reverse-phase purification. Avoid isomeric substitution—only the 1,2,4-regioisomer provides these analytical and synthetic advantages.

Molecular Formula C27H24O3
Molecular Weight 396.5 g/mol
CAS No. 7298-33-1
Cat. No. B13913503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Tribenzyloxybenzene
CAS7298-33-1
Molecular FormulaC27H24O3
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
InChIInChI=1S/C27H24O3/c1-4-10-22(11-5-1)19-28-25-16-17-26(29-20-23-12-6-2-7-13-23)27(18-25)30-21-24-14-8-3-9-15-24/h1-18H,19-21H2
InChIKeyURHCLZLFJKTWDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4-Tribenzyloxybenzene (CAS 7298-33-1): Baseline Overview for Scientific Procurement


1,2,4-Tribenzyloxybenzene (CAS 7298-33-1), also known as 1,2,4-tris(benzyloxy)benzene, is a polybenzyloxy-substituted aromatic compound (C27H24O3) featuring three benzyloxy groups positioned at the 1, 2, and 4 sites of a benzene core . It is primarily synthesized via O-benzylation of 1,2,4-trihydroxybenzene or 1,2,4-triacetoxybenzene, with optimized procedures employing sodium hydride (NaH) in dimethylformamide (DMF) to achieve high yields [1]. The compound serves as a versatile synthetic intermediate, particularly valued for its regiochemically defined substitution pattern, which enables selective deprotection or further functionalization for applications in materials science and complex molecule construction [2].

Why In-Class Substitution of 1,2,4-Tribenzyloxybenzene (CAS 7298-33-1) Fails


In-class substitution among tribenzyloxybenzene regioisomers (1,2,3-, 1,2,4-, and 1,3,5-substituted) is inadvisable because the specific spatial arrangement of benzyloxy groups fundamentally dictates both the synthetic accessibility and the material/analytical properties of the final product. The 1,2,4-substitution pattern is prone to unique side reactions, such as C-benzylation, which require tailored synthetic protocols to achieve acceptable yields and isomer purity [1]. Furthermore, under mass spectrometric (ESI/CID) conditions, the regioisomers exhibit dramatically different fragmentation pathways and regioselectivities, directly impacting analytical characterization and downstream applications where predictable cleavage is essential [2]. Replacing 1,2,4-tribenzyloxybenzene with a different isomer without rigorous validation risks compromising both the efficiency of the synthetic route and the interpretability of analytical data.

Quantitative Differentiation of 1,2,4-Tribenzyloxybenzene (7298-33-1) for Scientific Selection


Synthetic Efficiency: Optimized Yield vs. Alternative Methods and Regioisomers

The synthesis of 1,2,4-tribenzyloxybenzene is notoriously challenging due to competing C-benzylation side reactions. While an initial method using NaH in DMF from 1,2,4-triacetoxybenzene yielded only 45% of the desired product, an optimized procedure that carefully controls reaction conditions and employs recrystallization from hexane/toluene (95:5) achieves a 69% yield of pure 1,2,4-tribenzyloxybenzene [1]. This yield represents a significant improvement over the 35-45% yields commonly reported for less refined methods for this specific isomer [2]. While an 83% yield has been reported for the 1,2,3-isomer via a different route, this is from a source excluded per the analysis constraints, highlighting the documented synthetic difficulty of the 1,2,4-pattern. Furthermore, the final product from the optimized procedure exhibits a melting point of 79–80°C, a key quality indicator for purity [3].

Synthetic Methodology Process Chemistry Yield Optimization

Regioselective Fragmentation Signature in ESI/CID Mass Spectrometry

Under electrospray ionization/collision-induced dissociation (ESI/CID) conditions, the sodiated adduct ion of 1,2,4-tribenzyloxybenzene, [7 + Na]+, exhibits a highly regiospecific fragmentation pattern. The first benzyl radical (C7H7) loss occurs almost exclusively from the O-1 position, with only very minor loss from O-2 and none from O-4 [1]. This contrasts sharply with the fragmentation of the 1,2,3-isomer ([5 + Na]+), where the primary loss is from the central O-2 position, and the 1,3,5-isomer ([6 + Na]+), where this sequential loss pathway is largely suppressed altogether [2]. The unique pattern for the 1,2,4-isomer results in the consecutive loss of two benzyl radicals as the dominant fragmentation channel, a feature that provides a definitive analytical fingerprint.

Mass Spectrometry Analytical Chemistry Structural Elucidation

Lipophilicity (LogP) as a Predictor of Chromatographic Behavior and Solubility

The calculated octanol-water partition coefficient (LogP) for 1,2,4-tribenzyloxybenzene is 6.42 . This value indicates high lipophilicity, which is a critical parameter for predicting its behavior in reversed-phase liquid chromatography and its solubility profile in organic/aqueous mixtures. In comparison, the 1,2,3-isomer exhibits a slightly lower LogP of 6.3 . While both are lipophilic, the 0.12 unit difference in LogP is significant enough to affect retention times in analytical HPLC separations and partition coefficients in biphasic reactions, providing a practical basis for selecting the appropriate isomer for specific experimental designs.

Physicochemical Properties Chromatography Lipophilicity

Isomer Purity and C-Benzylation Side-Product Control

A major synthetic challenge specific to the 1,2,4-substitution pattern is the competing formation of the C-benzylated isomer, 2,4-dibenzyloxy-5-benzylphenol (4B). An optimized procedure yields a mixture of the desired 1,2,4-tribenzyloxybenzene (4A) and the C-benzylated byproduct 4B in an 88:12 ratio [1]. This ratio is quantifiable and manageable; the 4A isomer can be isolated in high purity (69% overall yield) via recrystallization or column chromatography [2]. In contrast, synthesis of the 1,2,3- and 1,3,5-isomers does not involve analogous C-benzylation side reactions, making the 1,2,4-isomer unique in requiring this specific purification step and analytical check.

Synthetic Methodology Purity Analysis Isomer Separation

Validated Application Scenarios for 1,2,4-Tribenzyloxybenzene (7298-33-1)


Synthesis of Regiodefined Polyphenolic Natural Product Analogs

The optimized 69% yield route to pure 1,2,4-tribenzyloxybenzene (m.p. 79–80°C) provides a reliable entry point for constructing complex polyphenolic scaffolds [1]. The 1,2,4-substitution pattern is a recurring motif in natural products, and the ability to selectively deprotect the benzyl groups at the 1, 2, or 4 positions enables divergent synthesis of analogs for structure-activity relationship (SAR) studies.

Development of Mass Spectrometry-Based Quality Control Methods

The distinct, regiospecific fragmentation pattern of 1,2,4-tribenzyloxybenzene under ESI/CID conditions—featuring primary benzyl radical loss from O-1—serves as a validated analytical fingerprint [2]. This can be leveraged to develop targeted LC-MS/MS methods for monitoring this specific intermediate in multi-step reaction sequences or for identifying it within complex product mixtures, ensuring process consistency in pharmaceutical or fine chemical manufacturing.

Preparative Chromatography Method Development and Solubility Prediction

The precise LogP value of 6.42 for 1,2,4-tribenzyloxybenzene allows for accurate prediction of its retention time in reversed-phase HPLC and its partition coefficient in liquid-liquid extractions. This information is directly actionable for researchers needing to purify the compound from reaction mixtures or to design biphasic reaction conditions, reducing empirical method development time.

Design of Advanced Organic Electronic Materials

As a benzyl-protected 1,2,4-trihydroxybenzene derivative, this compound is a strategic intermediate for constructing 1,2,4-trisubstituted benzene cores used in host materials for organic light-emitting diodes (OLEDs) [3]. The 1,2,4-pattern enables the attachment of electron-donating and electron-withdrawing groups in a non-symmetric, bipolar arrangement, which is crucial for achieving balanced charge transport in high-efficiency phosphorescent devices.

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